N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound belongs to the pyrido[4,3-d]pyrimidine class, featuring a bicyclic core fused with a pyridine and pyrimidine ring. Key structural attributes include:
- 6-ethyl group: Enhances lipophilicity and metabolic stability.
- 2-phenyl substitution: Contributes to π-π stacking interactions in biological targets.
- N-(2-ethoxyphenyl)acetamide moiety: Provides hydrogen-bonding capacity and modulates solubility.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-28-15-14-20-19(16-28)25(31)29(24(27-20)18-10-6-5-7-11-18)17-23(30)26-21-12-8-9-13-22(21)32-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSPMXNDKVIZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing the pyrido[4,3-d]pyrimidine scaffold exhibit a range of biological activities, including:
- Antitumor Activity :
- Antibacterial Properties :
- CNS Activity :
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases involved in cancer signaling pathways. This inhibition leads to reduced cell proliferation and survival in cancerous cells .
- Dihydrofolate Reductase Inhibition : Similar compounds have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .
Case Studies
- Anticancer Activity : A study conducted by Elzahabi et al. (2018) synthesized several pyrido[4,3-d]pyrimidine derivatives and tested their efficacy against five different cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that specific substitutions on the pyrido[4,3-d]pyrimidine ring improved antibacterial potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Pyrido[4,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : Pyrido[4,3-d]pyrimidine core (aromatic nitrogen-rich system) .
- Analog (): Thieno[2,3-d]pyrimidine core (sulfur-containing heterocycle).
(b) Hexahydro vs. Dihydro Derivatives
- Target Compound : 5,6,7,8-Tetrahydro configuration (partial saturation reduces planarity).
- Analog (): 6,7-Dihydrothieno[3,2-d]pyrimidine. Impact: Saturation patterns influence conformational flexibility and membrane permeability .
Substituent Analysis
(a) Acetamide Modifications
(b) Pyrimidine Ring Substitutions
- Target Compound : 6-Ethyl, 2-phenyl.
- : 3-Cyclopropyl, 5-(2-fluoro-4-iodophenyl)amino. Impact: Halogenation (I, F) enhances halogen bonding in protein pockets .
Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Melting Point (°C) | Not reported | 143–145 | 230–232 |
| Yield (%) | Not reported | 73 | 80 |
| Key Functional Groups | C=O (1,690 cm⁻¹) | C=O (1,730 cm⁻¹) | C=O (1,690 cm⁻¹) |
Pharmacological Considerations
- and : Pyrimidin-thioacetamides demonstrate antimicrobial activity, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
